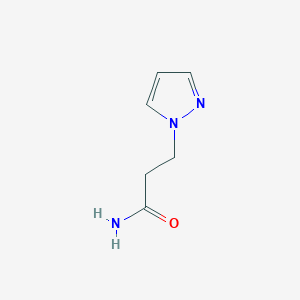

3-(1H-pyrazol-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

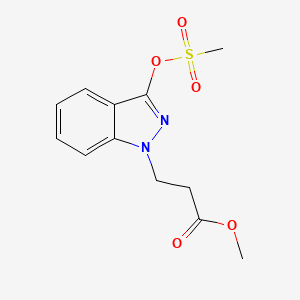

“3-(1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 116857-92-2. It has a molecular weight of 139.16 and its molecular formula is C6H9N3O . The IUPAC name for this compound is also 3-(1H-pyrazol-1-yl)propanamide .

Molecular Structure Analysis

The InChI code for “3-(1H-pyrazol-1-yl)propanamide” is 1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) . This indicates the presence of a pyrazole ring attached to a propanamide group.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Structural Analysis : Research has shown successful synthesis and structural characterization of various derivatives of 3-(1H-pyrazol-1-yl)propanamide. For example, the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and related compounds was achieved, and their structural properties were analyzed (Bondavalli et al., 1990). Additionally, crystal structures of various 3-(1H-pyrazol-1-yl)propanamide hydrates have been determined, providing insights into their molecular configurations (Hao et al., 2010).

Complex Formation with Metals : There has been significant research into the formation of complexes of 3-(1H-pyrazol-1-yl)propanamide with various metals, such as palladium and zinc. These studies provide a foundation for understanding the coordination chemistry and potential applications of these complexes (Palombo et al., 2019); (Zhang et al., 2011).

Potential Pharmacological Applications

Immunomodulating Activity : Some derivatives of 3-(1H-pyrazol-1-yl)propanamide have been synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in animal models (Doria et al., 1991).

Antidepressant Activity : A small series of compounds related to 3-(1H-pyrazol-1-yl)propanamide demonstrated potential antidepressant activity with reduced side effects in animal studies, highlighting its potential application in mental health treatment (Bailey et al., 1985).

Other Relevant Findings

- Antimicrobial and Antioxidant Activities : Certain derivatives of 3-(1H-pyrazol-1-yl)propanamide have been evaluated for their antimicrobial and antioxidant activities, showing potential as agents in these fields (Sivakumar et al., 2020); (Mahmoodi & Ghodsi, 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as pyrazol-1-yl-propanamides have been reported to act as selective androgen receptor degraders (sards) and pan-antagonists . The androgen receptor plays a crucial role in the development, progression, growth, and survival of prostate cancer .

Mode of Action

Similar compounds with a pyrazole moiety have been shown to exert broad-scope ar antagonism . They interact with the androgen receptor, leading to its degradation and antagonism, thereby inhibiting the growth and survival of prostate cancer cells .

Biochemical Pathways

As an antagonist of the androgen receptor, it can be inferred that it affects the androgen signaling pathway, which plays a critical role in the development and progression of prostate cancer .

Pharmacokinetics

Related compounds have shown promising distribution, metabolism, and pharmacokinetic properties .

Result of Action

Related compounds have demonstrated potent in vivo antitumor activity . For instance, one of the compounds was able to induce an 80% tumor growth inhibition of xenografts derived from the enzalutamide-resistant VCaP cell line .

Propiedades

IUPAC Name |

3-pyrazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMWWGXYGGGMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2944303.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2944304.png)

![N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2944307.png)

![N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2944310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2944314.png)

![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

![(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2944319.png)